molecular formula C20H15BrN2O3 B12991398 N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide

N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide

Cat. No.: B12991398
M. Wt: 411.2 g/mol
InChI Key: SSPROFHTGINKJI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromophenyl group, a nitrobenzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide typically involves the reaction of 4-bromoaniline with 3-nitrobenzyl chloride in the presence of a base, followed by acylation with benzoyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as triethylamine or sodium carbonate are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

    Substitution: The benzamide moiety can be modified through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of N-(4-Bromophenyl)-N-(3-aminobenzyl)benzamide.

    Substitution of Bromine: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromophenyl groups can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzamide
  • N-(4-Fluorophenyl)-N-(3-nitrobenzyl)benzamide
  • N-(4-Methylphenyl)-N-(3-nitrobenzyl)benzamide

Uniqueness

N-(4-Bromophenyl)-N-(3-nitrobenzyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro and bromophenyl groups can also impart specific electronic and steric properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H15BrN2O3

Molecular Weight

411.2 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[(3-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C20H15BrN2O3/c21-17-9-11-18(12-10-17)22(20(24)16-6-2-1-3-7-16)14-15-5-4-8-19(13-15)23(25)26/h1-13H,14H2

InChI Key

SSPROFHTGINKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

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